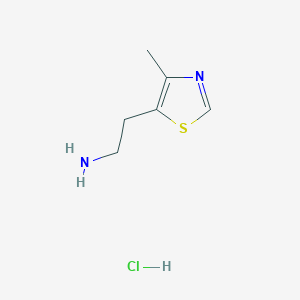

2-(4-Methylthiazol-5-yl)ethanamine hydrochloride

Description

Chemical Structure: 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride (CAS 17928-09-5) consists of a thiazole ring substituted with a methyl group at position 4 and an ethylamine side chain at position 5, forming a hydrochloride salt.

Properties:

- Molecular Formula: C₆H₁₁N₂S·HCl

- Molecular Weight: 180.69 g/mol (free base: 143.23 g/mol).

- Solubility: Enhanced aqueous solubility due to the hydrochloride salt.

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKLCJGBQDHGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170785 | |

| Record name | Thiazole, 5-(2-aminoethyl)-4-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17928-09-5 | |

| Record name | Thiazole, 5-(2-aminoethyl)-4-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017928095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-(2-aminoethyl)-4-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride typically involves the reaction of 4-methylthiazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required standards for medical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiazol-5-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

2-(4-Methylthiazol-5-yl)ethanamine hydrochloride is utilized as a reference material in analytical chemistry. It serves as a standard for various chemical synthesis processes and reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Can be oxidized to form corresponding oxides | Oxides of the compound |

| Reduction | Reduced to amines or other products | Various reduced derivatives |

| Substitution | Undergoes substitution with reagents | Different derivatives |

Biology

The compound has been studied for its effects on biological systems, particularly in neurology. It interacts with histamine receptors, which are crucial for memory and cognition.

Case Study: Neurological Research

A study investigated the compound's potential in treating neurological disorders. Results indicated that it may modulate pain pathways and improve cognitive functions through histaminergic mechanisms.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications in treating conditions such as pain and inflammation.

Table 2: Potential Therapeutic Effects

| Condition | Mechanism of Action | Research Findings |

|---|---|---|

| Neurological Disorders | Histamine receptor modulation | Improved cognitive functions in models |

| Pain Management | Anti-inflammatory properties | Reduced pain response in animal studies |

Industrial Applications

In industrial settings, this compound is employed in the production of various chemical products. Its stability and solubility make it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate histamine receptors, which play a crucial role in various physiological processes, including pain perception, inflammation, and cognitive functions. By binding to these receptors, the compound can influence the signaling pathways and exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives

2-(4-Methylthiazol-5-yl)ethyl formate (CAS 90731-56-9)

- Similarity Score : 0.94 .

- Key Differences: Functional Group: Ethyl formate ester replaces the ethylamine group. Reactivity: The ester may undergo hydrolysis to release ethanol and formic acid, unlike the stable amine hydrochloride. Applications: Likely used as a synthetic intermediate rather than a bioactive molecule.

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride (CAS 921145-11-1)

- Key Differences: Substituent Position: Methyl group at thiazole position 5 vs. 4 in the target compound. Salt Form: Dihydrochloride salt (two Cl⁻ ions) vs. single hydrochloride.

(4-Methylthiazol-2-yl)methanamine dihydrochloride (CAS 71064-30-7)

Oxazole and Benzoxazole Analogs

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride (CAS 1803606-83-8)

- Key Differences: Heteroatom: Oxygen replaces sulfur in the oxazole ring. Bioactivity: May target different enzymes or receptors due to heteroatom variation .

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride (CAS 1119450-64-4)

- Key Differences: Ring System: Benzoxazole (fused benzene and oxazole) vs. monocyclic thiazole. Chlorine Substituent: Introduces electron-withdrawing effects, enhancing stability and modulating reactivity . Applications: Potential use in materials science or as a fluorescent probe due to aromaticity .

Triazole and Other Heterocyclic Derivatives

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

- Key Differences: Heterocycle: 1,2,4-Triazole (three nitrogens) vs. thiazole (one nitrogen, one sulfur). Hydrogen Bonding: Triazole’s multiple nitrogen atoms enhance hydrogen bonding capacity. Pharmacological Potential: May exhibit antiviral or antifungal activity due to triazole’s known bioactivity .

Structural and Functional Comparison Table

Research Findings and Implications

- Electronic Effects : Thiazole’s sulfur atom enhances electron density, making it more reactive in nucleophilic substitutions compared to oxazole .

- Salt Forms : Hydrochloride salts improve solubility but may limit blood-brain barrier penetration compared to free bases .

- Positional Isomerism : Methyl group placement on the thiazole ring significantly impacts receptor affinity, as seen in CDK9 inhibitors ().

Biological Activity

2-(4-Methylthiazol-5-yl)ethanamine hydrochloride, also known as a thiazole derivative, is an organic compound with the molecular formula C6H11ClN2S. Its structure features a thiazole ring, which is known for its diverse biological activities, and an ethylamine side chain that enhances its reactivity and potential interactions with biological targets. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is typically encountered as a hydrochloride salt, which increases its solubility in aqueous environments. The presence of the amine group suggests potential for interactions with various biological receptors and enzymes. The thiazole ring can engage in multiple bonding interactions, making it a versatile building block in medicinal chemistry.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : The compound has been studied for its potential impact on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may influence mood regulation and cognitive functions, highlighting its relevance in neuropharmacology.

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives, including this compound, possess antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications to the thiazole ring can enhance antimicrobial efficacy .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related studies:

- Receptor Binding : The compound may interact with specific receptors involved in neurotransmission. For example, it is hypothesized to bind to serotonin receptors, potentially affecting mood and anxiety levels.

- Enzyme Interaction : Studies suggest that thiazole derivatives can inhibit certain enzymes critical for bacterial survival. For example, docking studies indicate that some related compounds inhibit the MurB enzyme in E. coli, leading to their antibacterial effects .

Antimicrobial Studies

A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited moderate to low antibacterial activity against resistant strains. The most effective derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against E. coli and other pathogens .

Neuropharmacological Research

In neuropharmacological contexts, compounds with similar structures have demonstrated effects on neurotransmitter release and uptake. For instance, derivatives were shown to influence dopamine pathways significantly, suggesting potential applications in treating mood disorders.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-methylthiazole | C4H6N2S | Simpler thiazole structure |

| 1-(4-Methylthiazol-5-yl)-1-phenylethanamine | C11H12N2S | Contains a phenyl group |

| 3-(4-Methylthiazol-5-yl)-propanoic acid | C7H9N1O2S | Incorporates a carboxylic acid group |

This table illustrates the structural diversity among thiazole derivatives, emphasizing the unique features of this compound that may contribute to its distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.